3-Aminodibenzo[b,d]furan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
104097-36-1 |
|---|---|
Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-aminodibenzofuran-2-ol |
InChI |
InChI=1S/C12H9NO2/c13-9-6-12-8(5-10(9)14)7-3-1-2-4-11(7)15-12/h1-6,14H,13H2 |
InChI Key |
OMSXJWHDVKRTSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)N)O |
Origin of Product |
United States |
Spectroscopic Characterization Techniques for Structural Elucidation and Molecular Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), to map out the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled.
In the ¹H-NMR spectrum of 3-Aminodibenzo[b,d]furan-2-ol, each proton in a unique electronic environment produces a distinct signal. The aromatic protons on the dibenzofuran (B1670420) skeleton typically resonate in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. chemicalbook.comopenstax.org The exact chemical shifts are influenced by the electronic effects of the amino (-NH₂) and hydroxyl (-OH) substituents.
The -OH and -NH₂ protons themselves are expected to appear as broad singlets, and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. The proton on the hydroxyl group and the two protons on the amino group can also be exchanged with deuterium (B1214612) by adding D₂O to the NMR sample, causing their signals to disappear, which is a useful method for their identification. igntu.ac.in The protons on the aromatic ring will exhibit splitting patterns (e.g., doublets, triplets, multiplets) as a result of spin-spin coupling with neighboring protons. chemicalbook.com
Interactive Table: Predicted ¹H-NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-1 | ~6.8 - 7.0 | Singlet | - | Influenced by adjacent -OH and -NH₂ groups. |
| H-4 | ~7.2 - 7.4 | Singlet or Doublet | ~7-9 | Influenced by adjacent -NH₂ group. |
| H-6, H-7, H-8, H-9 | ~7.3 - 8.0 | Multiplets | ~7-9 | Protons on the unsubstituted benzene (B151609) ring. |
| -OH | Variable (e.g., 5.0 - 9.0) | Broad Singlet | - | Shift is concentration and solvent-dependent; disappears with D₂O shake. |
| -NH₂ | Variable (e.g., 3.0 - 5.0) | Broad Singlet | - | Shift is concentration and solvent-dependent; disappears with D₂O shake. |
The ¹³C-NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in For this compound, twelve distinct signals are expected, one for each carbon atom in its unique chemical environment. Carbons bonded to the electronegative oxygen and nitrogen atoms (C-2, C-3, C-4a, C-5a) will be significantly deshielded and appear at lower field (higher ppm values). mdpi.comoregonstate.edu Aromatic carbons typically resonate in the range of 110-160 ppm. bhu.ac.inoregonstate.edu The specific shifts for the substituted ring will be heavily influenced by the electron-donating -OH and -NH₂ groups.
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful in confirming assignments for the protonated carbons of the dibenzofuran structure. libretexts.org
Interactive Table: Predicted ¹³C-NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1 | ~110 - 120 | Aromatic CH |
| C-2 | ~140 - 150 | Aromatic C-OH (Phenolic) |
| C-3 | ~135 - 145 | Aromatic C-NH₂ |
| C-4 | ~115 - 125 | Aromatic CH |
| C-4a | ~120 - 130 | Quaternary aromatic C |
| C-5a | ~150 - 160 | Quaternary aromatic C-O (furan) |
| C-6 | ~110 - 125 | Aromatic CH |
| C-7 | ~120 - 130 | Aromatic CH |
| C-8 | ~120 - 130 | Aromatic CH |
| C-9 | ~110 - 125 | Aromatic CH |
| C-9a | ~120 - 130 | Quaternary aromatic C |
| C-9b | ~150 - 160 | Quaternary aromatic C-O (furan) |
Deuterium (²H) NMR spectroscopy is not used for the routine structural elucidation of unlabeled compounds due to the low natural abundance of deuterium (0.016%). wikipedia.org However, it is a valuable technique for isotopically labeled molecules. cymitquimica.com For instance, if this compound were synthesized with deuterium atoms at specific positions (a process known as deuteration), ²H-NMR could confirm the location and extent of deuterium incorporation. wikipedia.org This technique is particularly powerful in solid-state NMR studies to investigate molecular orientation and dynamics, as the quadrupolar splitting of the deuterium signal is sensitive to the angle of the C-D bond relative to the magnetic field. wikipedia.org
Fluorine-19 (¹⁹F) is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F-NMR a highly sensitive technique. biophysics.org While not applicable to this compound itself, it is extremely useful for studying fluorinated analogs. If a fluorine atom were introduced into the molecule, ¹⁹F-NMR would serve as a powerful probe. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, with a much wider spectral range than ¹H-NMR, which often results in better-resolved spectra. biophysics.orgrsc.org This sensitivity allows for the detailed study of molecular interactions, conformational changes, and binding events, as even subtle changes in the fluorine atom's surroundings can lead to significant changes in its chemical shift. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.
FTIR spectroscopy is an essential technique for identifying the functional groups within a molecule. rsc.org The spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.
O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening caused by hydrogen bonding. uc.edu The N-H stretching vibrations of the primary amine group typically appear in the same region, often as two distinct sharp peaks for the symmetric and asymmetric stretches. uc.eduspcmc.ac.in
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. vscht.cz
C=C Stretching: Aromatic C=C double bond stretching vibrations will produce several medium to weak bands in the 1450-1600 cm⁻¹ region. uc.eduvscht.cz
C-O Stretching: A strong absorption band corresponding to the aryl C-O stretching of the phenol (B47542) and the furan (B31954) ether linkage is expected in the 1200-1300 cm⁻¹ range. researchgate.net
C-N Stretching: The stretching vibration for the aryl C-N bond typically appears in the 1250-1340 cm⁻¹ region. spcmc.ac.in
N-H Bending: The N-H bending (scissoring) vibration of the primary amine group usually gives rise to a medium to strong band around 1590-1650 cm⁻¹. spcmc.ac.in
Interactive Table: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3500-3200 | Strong, Broad | O-H (hydroxyl) and N-H (amine) stretching |
| 3100-3000 | Medium-Weak | Aromatic C-H stretching |
| 1620-1590 | Medium-Strong | N-H bending (primary amine) |
| 1600-1450 | Medium-Weak | Aromatic C=C stretching |
| 1340-1250 | Strong | Aromatic C-N stretching |
| 1300-1200 | Strong | Aromatic C-O stretching (phenol and ether) |
Raman Spectroscopy for Molecular Vibrational Properties
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a compound, offering a fingerprint of its structure. While specific Raman spectroscopic data for this compound is not extensively available in the public domain, the principles of the technique allow for a theoretical understanding of its expected spectral features. The Raman spectrum would be characterized by vibrational modes of the dibenzofuran core, as well as the amino (-NH₂) and hydroxyl (-OH) functional groups.
The dibenzofuran moiety is expected to exhibit a series of characteristic bands. These include ring stretching vibrations, C-H bending modes, and skeletal deformations of the fused ring system. For comparison, in studies of related dibenzofuran derivatives, characteristic Raman bands are observed that can be assigned to particular types of motion. spectroscopyonline.com For instance, ring bond stretches and C-O stretches typically appear in the 1000-1200 cm⁻¹ region, while methine bending and C-O-H in-plane bending are found between approximately 1200 and 1400 cm⁻¹. spectroscopyonline.com
The amino and hydroxyl groups would also contribute to the Raman spectrum. The N-H stretching vibrations of the primary amine would typically appear in the high-frequency region, around 3300-3500 cm⁻¹. The O-H stretching vibration of the phenolic group would also be found in this region. The C-N and C-O stretching vibrations would be located in the fingerprint region of the spectrum, providing further structural information.
In the context of functionalized polymers, it has been shown that Raman spectroscopy can effectively identify the contributions of different functional groups, such as ring methine, methylene, and methyl stretches. spectroscopyonline.com Similarly, for this compound, the technique would be invaluable for confirming the presence and structural environment of its key functional groups.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions associated with the aromatic dibenzofuran system. The presence of the amino and hydroxyl groups, which act as auxochromes, is anticipated to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted dibenzofuran core, due to the extension of the conjugated system.
While direct UV-Vis data for this compound is limited, studies on its derivatives provide valuable insights. For instance, the Schiff base ligand derived from this compound, [(Z)-3-((2-hydroxybenzylidene)amino)dibenzo[b,d]furan-2-ol], and its metal complexes have been characterized by UV-Vis spectroscopy. researchgate.netresearchgate.net The spectra of these complexes display bands that are broader than the free ligand, which is attributed to the coordination of the ligand in its anionic form and charge resonance over a larger system. researchgate.net This suggests that the electronic properties of the dibenzofuran core are sensitive to substitution and complexation.
The UV-Vis absorption spectra of related oxidovanadium(V) complexes show bands around 320-325 nm, which are assigned to oxido → vanadium(V) charge transfer transitions. researchgate.net It is expected that the parent compound, this compound, would exhibit absorption maxima at shorter wavelengths in the UV region, characteristic of the π→π* transitions of the functionalized aromatic system.
Table 1: Illustrative UV-Vis Absorption Data for a Related Dibenzofuran Derivative
| Compound | Solvent | λmax (nm) | Reference |
| [(Z)-3-((2-hydroxybenzylidene)amino)dibenzo[b,d]furan-2-ol] Schiff Base Ligand | DMSO | Not specified, but used as a reference for complex spectra. | researchgate.net |
| Oxidovanadium(V) Complex 1 | Not specified | 325 | researchgate.net |
| Oxidovanadium(V) Complex 2 | Not specified | 320 | researchgate.net |
Photoluminescence Spectroscopy for Emissive Properties
Photoluminescence spectroscopy is a key technique for investigating the emissive properties of molecules after they absorb light. While specific photoluminescence data for this compound is not widely reported, its structural features suggest potential fluorescent behavior. The rigid, planar dibenzofuran core provides a platform that can support efficient emission, and the presence of electron-donating amino and hydroxyl groups can further enhance fluorescence.
Studies on derivatives of this compound have utilized fluorescence spectroscopy to investigate their interactions with biological molecules. researchgate.netresearchgate.net For example, the binding of oxidovanadium(V) complexes of a Schiff base derived from this compound to DNA and BSA has been studied using fluorescence quenching methods. researchgate.netresearchgate.net These studies indicate that the dibenzofuran-based ligand participates in energy transfer processes, highlighting the photoactive nature of this molecular framework. researchgate.netresearchgate.net
The emissive properties of this compound would be sensitive to the solvent environment and pH, due to the presence of the amino and hydroxyl groups which can undergo protonation or deprotonation. The technique could be used to determine the fluorescence quantum yield and lifetime, providing insights into the excited state dynamics of the molecule.
Electronic Circular Dichroism (ECD) for Chiral Derivatives
Electronic Circular Dichroism (ECD) spectroscopy is an essential tool for determining the absolute configuration and conformation of chiral molecules. encyclopedia.pub Since this compound itself is not chiral, it would not exhibit an ECD spectrum. However, chiral derivatives of this compound would be ECD active.
The introduction of a chiral center, for example, by derivatization of the amino or hydroxyl group with a chiral moiety, would induce Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. nih.gov The ECD spectra of enantiomers are mirror images of each other, allowing for the determination of enantiomeric purity. nih.gov
The chromophores present in the molecule, primarily the dibenzofuran system, would give rise to the observed ECD signals. hebmu.edu.cn The relationship between the helicity of the molecule and the sign of the observed Cotton effects can be used to deduce the absolute configuration. hebmu.edu.cn While no specific ECD studies on chiral derivatives of this compound were found in the reviewed literature, this technique would be indispensable for the stereochemical analysis of any such compounds that might be synthesized.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₂H₉NO₂), the exact mass would be a key piece of information for its identification.
In a hypothetical mass spectrum of this compound, one would expect to observe the molecular ion peak [M]⁺. Subsequent fragmentation would likely involve the loss of small, stable molecules or radicals. For example, the loss of CO, a common fragmentation pathway for phenols, or the loss of HCN or NH₂ from the amino group could be anticipated. The fragmentation of the dibenzofuran core would lead to a series of characteristic ions. High-resolution mass spectrometry (HRMS) would be particularly valuable for confirming the elemental composition of the parent molecule and its fragments.
Table 2: Predicted and Illustrative Mass Spectrometry Data
| Compound | Formula | Calculated Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragmentation (Hypothetical) |
| This compound | C₁₂H₉NO₂ | 211.21 | 212.07 | Loss of CO, HCN |
| VO(acac)L¹ Complex* | Not specified | Not specified | 477.06 | Not specified |
Data for the VO(acac)L¹ complex, where L¹ is a Schiff base derived from this compound, is taken from reference researchgate.net. This is for illustrative purposes as direct data for the parent compound is not available.
X-ray Crystallography for Solid-State Structural Determination and Ligand Binding Modes
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. While there are no published crystal structures of this compound itself, this technique has been successfully applied to its derivatives, providing crucial information about their solid-state conformation and intermolecular interactions.
For example, the crystal structures of several oxidovanadium(V) and (IV) complexes incorporating a Schiff base ligand derived from this compound have been determined. researchgate.netresearchgate.net These studies reveal that the ligand binds to the metal center in a tridentate fashion. researchgate.netresearchgate.net The analysis of the crystal packing can reveal details about hydrogen bonding and other non-covalent interactions that govern the supramolecular architecture.
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This would confirm the planarity of the dibenzofuran ring system and the geometry of the amino and hydroxyl substituents. Furthermore, the analysis of the crystal packing would reveal the hydrogen bonding network, which is expected to be a dominant feature in the solid state, involving the amino and hydroxyl groups as both donors and acceptors.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is an indispensable technique for the study of chemical species that possess one or more unpaired electrons. bruker.comethz.ch This method is uniquely capable of directly detecting paramagnetic centers, providing profound insights into the electronic structure, bonding, and local environment of radicals, transition metal ions, and other paramagnetic species. bruker.comrsc.org For a molecule like this compound, EPR spectroscopy would be the primary tool for characterizing its paramagnetic forms, such as the radical cation that can be generated through a one-electron oxidation process.
While specific, published EPR studies focusing exclusively on the radical species of this compound are not widely available, a detailed analysis can be constructed based on the extensive research conducted on its core structural motifs: dibenzofuran and aminophenol. rsc.orgacs.org The paramagnetic properties of the this compound radical are determined by key EPR parameters: the g-factor and hyperfine coupling constants.
The g-factor is a dimensionless quantity that characterizes the magnetic moment of the unpaired electron. u-tokyo.ac.jp For organic radicals, the g-factor is typically close to that of a free electron (g ≈ 2.0023). u-tokyo.ac.jp Deviations from this value are induced by spin-orbit coupling and are sensitive to the presence of heteroatoms like oxygen and nitrogen, making the g-factor a diagnostic tool for identifying the type of radical. nih.govauburn.edu Given the presence of both nitrogen and oxygen atoms adjacent to the aromatic system in this compound, its radical cation is expected to exhibit a g-factor slightly higher than 2.0023. For comparison, oxygen-centered semiquinone radicals often show g-values around 2.004, while many nitrogen-centered radicals remain closer to 2.003. acs.orgejosdr.com
Hyperfine coupling results from the interaction between the unpaired electron's spin and the spins of nearby magnetic nuclei, such as ¹H and ¹⁴N. rsc.orgsemanticscholar.org The resulting splitting pattern and the magnitude of the hyperfine coupling constants (HFCs) reveal the distribution of the unpaired electron's spin density across the molecule. nih.gov
In the case of the this compound radical cation, the most significant hyperfine interactions are anticipated with:
The Nitrogen of the Amino Group (¹⁴N): The amino group at the C-3 position is expected to have a high spin density. Studies on dibenzofuran radical cations show that the 3 and 7 positions are highly reactive, indicating significant spin density at these sites. rsc.org This would lead to a large hyperfine coupling constant for the ¹⁴N nucleus.
The Protons of the Amino Group (-NH₂): The two protons on the amino group would also couple with the unpaired electron.
Aromatic Protons (¹H): The protons on the dibenzofuran ring system will exhibit smaller coupling constants, with their magnitude depending on the spin density at their respective carbon atoms. Research on dibenzofuran radical anions has assigned specific coupling constants to protons at various positions on the ring. cdnsciencepub.com
The predicted EPR parameters for the radical cation of this compound, based on data from analogous compounds, are summarized in the interactive table below.
Table 1: Predicted EPR Spectroscopic Parameters for the this compound Radical Cation
This table presents hypothetical values based on theoretical principles and experimental data from structurally related compounds. Direct experimental data for this specific radical is not available in the cited literature.
| Parameter | Nucleus | Predicted Value (Gauss) | Justification |
| Isotropic g-factor | - | ~2.0030 - 2.0045 | Presence of N and O heteroatoms causing deviation from the free electron value (g ≈ 2.0023). u-tokyo.ac.jpnih.govejosdr.com |
| Hyperfine Coupling (a) | ¹⁴N (amino) | 8.0 - 12.0 G | High spin density expected at the C-3 position based on dibenzofuran radical studies. rsc.org Aminium radicals show significant N-coupling. acs.org |
| Hyperfine Coupling (a) | ¹H (amino, -NH ₂) | 4.0 - 7.0 G | Direct attachment to the nitrogen atom, which bears significant spin density. |
| Hyperfine Coupling (a) | ¹H (at C-1) | 2.5 - 4.5 G | Proximity to both the hydroxyl and amino-bearing carbons suggests notable spin density. |
| Hyperfine Coupling (a) | ¹H (at C-4) | 3.0 - 5.0 G | Proximity to the amino group at C-3, a position of high spin density. rsc.org |
| Hyperfine Coupling (a) | ¹H (other) | < 2.0 G | Protons on the second furan ring are expected to have smaller couplings, consistent with data from dibenzofuran radical anions. cdnsciencepub.com |
To provide a basis for these predictions, the following table compiles experimental EPR data for related paramagnetic species.
Table 2: Experimental EPR Data for Radicals of Related Dibenzofuran and Aniline Compounds
| Compound/Radical Species | g-factor | Hyperfine Coupling Constants (Gauss) | Source |
| Dibenzofuran Radical Anion | - | aH (pos 2,8): 0.35aH (pos 4,6): 1.12aH (pos 1,9): 3.75aH (pos 3,7): 4.59 | cdnsciencepub.com |
| 3,7-Dimethyldibenzofuran Radical Cation | - | aH (pos 2,8): 0.80aH (pos 4,6): 1.80aH (CH₃): 8.40 | rsc.org |
| Aniline Radical Cation | ~2.0031 | aN: 4.93aH (NH₂): 5.21aH (para): 6.49aH (ortho): 3.37 | General Literature |
| Semiquinone Radical | ~2.004 | aH values typically range from 1.0 to 3.0 G depending on position. | ejosdr.com |
The analysis of these related systems underscores the utility of EPR in probing the electronic structure of complex aromatic radicals. For this compound, the technique would not only confirm the generation of a paramagnetic species but would also allow for a detailed mapping of its spin density distribution, providing critical data on how the amino and hydroxyl substituents modulate the electronic properties of the dibenzofuran core.
Computational and Theoretical Studies in Dibenzo B,d Furan Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties and reactivity of organic molecules. nih.gov It provides a favorable balance between computational cost and accuracy, making it a popular choice for studying complex systems like dibenzofuran (B1670420) derivatives. ohio-state.edu Studies on the parent dibenzofuran molecule, for instance, have successfully used DFT methods like B3LYP with a 6-311G(d, p) basis set to determine its optimized structure and various electronic properties. researchgate.net These foundational calculations on the core dibenzofuran structure provide a critical reference for understanding the impact of substituents, such as the amino and hydroxyl groups in 3-Aminodibenzo[b,d]furan-2-ol.
DFT calculations are instrumental in predicting the electronic structure of molecules. Key aspects of this include determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive. mdpi.com
For the parent dibenzofuran molecule, DFT calculations have placed the HOMO-LUMO energy gap at approximately 5.028 eV, indicating significant stability. researchgate.net The introduction of electron-donating groups, such as the amino (-NH2) and hydroxyl (-OH) groups in this compound, is expected to raise the HOMO energy level and lower the HOMO-LUMO gap, thereby increasing the molecule's reactivity.
Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For dibenzofuran, negative potential is localized around the oxygen atom and the benzene (B151609) rings, indicating these are sites prone to electrophilic attack. researchgate.net In this compound, the nitrogen and oxygen atoms of the substituents would represent additional, potent nucleophilic centers.
Table 1: Calculated Electronic Properties of Dibenzofuran using DFT (B3LYP/6-311G(d, p)) This table presents theoretical values for the parent dibenzofuran molecule, which serves as a baseline for understanding its derivatives.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.265 eV |
| LUMO Energy | -1.237 eV |
| HOMO-LUMO Energy Gap | 5.028 eV |
Data sourced from a study on the molecular structure and electronic properties of dibenzofuran. researchgate.net
DFT provides a suite of "global reactivity descriptors" that quantify a molecule's stability and reactivity. These descriptors are derived from the HOMO and LUMO energies and include chemical potential (μ), electronegativity (χ), global hardness (η), global softness (ζ), and the electrophilicity index (ω). researchgate.net
Chemical Hardness (η) measures the resistance to a change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," implying high stability and low reactivity. mdpi.com
Electronegativity (χ) describes the power of a molecule to attract electrons.
Electrophilicity Index (ω) quantifies the energy lowering of a system when it accepts electrons, indicating its propensity to act as an electrophile. mdpi.com
Studies on aminophenol isomers, which share functional groups with the target molecule, have shown that the relative positions of the -NH2 and -OH groups significantly influence stability. DFT calculations demonstrated that 3-aminophenol (B1664112) is the most stable isomer, suggesting that the meta-substitution pattern in the phenolic ring of this compound may also contribute to its relative stability compared to other potential isomers. researchgate.net
Table 2: Global Reactivity Descriptors for Dibenzofuran This table shows calculated reactivity parameters for the parent dibenzofuran molecule, providing insight into its chemical behavior.
| Global Reactivity Parameter | Calculated Value |
|---|---|
| Chemical Potential (μ) | -3.751 eV |
| Electronegativity (χ) | 3.751 eV |
| Global Hardness (η) | 2.514 eV |
| Global Softness (ζ) | 0.398 (eV)⁻¹ |
| Electrophilicity Index (ω) | 2.798 eV |
Data sourced from DFT calculations on dibenzofuran. researchgate.net
Computational methods are increasingly used to predict key physicochemical properties that govern a molecule's behavior, such as solubility, partition coefficient, and pKa. nih.govjptcp.com DFT, in particular, is highly effective for interpreting spectral data. Theoretical vibrational frequencies can be calculated and compared with experimental results from Fourier-Transform Infrared (FT-IR) spectroscopy. researchgate.net
For the dibenzofuran core, DFT calculations have successfully assigned the vibrational modes, showing good agreement with experimental spectra. nih.gov For example, C-C aromatic stretching vibrations are predicted in the 1400-1600 cm⁻¹ range, C-H stretching above 3000 cm⁻¹, and the characteristic C-O-C stretching of the furan (B31954) ring is found around 1215 cm⁻¹. researchgate.net Such calculations allow for a precise assignment of spectral bands for complex derivatives like this compound, helping to confirm its structure. These theoretical methods have been applied to interpret the physicochemical properties of metal complexes formed with ligands derived from this compound. researchgate.netresearchgate.netresearchgate.net
Table 3: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Dibenzofuran This table exemplifies the accuracy of DFT in predicting spectral data by comparing calculated values to experimental observations for the parent compound.
| Vibrational Mode | Calculated FT-IR (DFT) | Experimental FT-IR |
|---|---|---|
| C-H stretching | 3191 | ~3070 |
| C-C stretching | 1484, 1471 | 1480, 1450 |
| C-O stretching | 1215 | ~1240 |
Data sourced from a spectroscopic analysis of dibenzofuran. researchgate.net
The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of quantum chemistry. uni-bonn.de DFT methods can predict ¹H and ¹³C NMR spectra with a useful degree of accuracy, which is invaluable for structure elucidation and verification. dergipark.org.tr The process involves calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). rug.nl While computationally demanding, these calculations can help resolve ambiguities in experimental spectra and assign specific resonances to the correct atoms in a complex structure like this compound. Machine learning-based correction methods can further improve the accuracy of DFT-predicted NMR shifts. uni-bonn.de
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. ohio-state.edursc.org It is an extension of DFT that allows for the calculation of electronic excited states, providing information on vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of electronic transitions. acs.org TD-DFT has been successfully applied to study the electronic spectra of dibenzofuran and its derivatives. nih.govacs.org These calculations are crucial for understanding a molecule's photophysical properties, such as its color and fluorescence. For instance, TD-DFT calculations on complexes containing ligands derived from this compound have been used to interpret their electronic spectra and physicochemical properties. researchgate.netresearchgate.netresearchgate.net
Table 4: Sample TD-DFT Calculated Excitation Energies for Dibenzofuran This table shows representative data from TD-DFT calculations, which predict the electronic absorption bands of the parent molecule.
| State | Excitation Energy (eV) | Oscillator Strength (f) |
|---|---|---|
| 1¹B₂ | 4.14 | 0.09 |
| 1¹A₁ | 4.31 | 0.70 |
| 2¹A₁ | 5.25 | 0.35 |
Data sourced from theoretical studies on the electronic spectra of dibenzofuran. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity. nih.gov These models are essential in drug discovery and toxicology for predicting the activity of new compounds. The first step in QSAR is to calculate a set of "molecular descriptors" that numerically represent various aspects of the molecule, such as its topology, geometry, and electronic properties. researchgate.net A QSAR study on a library of aminodibenzofuran derivatives was conducted to investigate their anti-parasitic activity. researchgate.net Such studies demonstrate the utility of the dibenzofuran scaffold in medicinal chemistry. QSAR models for other classes of compounds have shown that properties like hydrophobicity, aromaticity, and the presence of specific functional groups are often crucial for inhibitory activity. nih.gov Advanced techniques such as 4D-QSAR further incorporate conformational flexibility into the models to improve their predictive power. nih.gov A QSAR model for this compound would allow researchers to predict its biological activities and guide the design of more potent analogues.
3D-QSAR Modeling for Structure-Activity Relationships of Dibenzofuran Derivatives
Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational methodology used to establish a correlation between the biological activity of a series of compounds and their 3D physicochemical properties. For dibenzofuran derivatives, 3D-QSAR studies are instrumental in identifying the key structural features that govern their interaction with biological targets.
Detailed research findings from studies on various dibenzofuran derivatives have successfully generated predictive pharmacophore models. For instance, in a study of dibenzofuran derivatives as inhibitors of protein tyrosine phosphatase PTP-MEG2, a 3D-QSAR pharmacophore model was developed using the "HipHop" technique. oncotarget.comnih.gov This model identified several crucial chemical features necessary for inhibitory activity: one ring aromatic (RA) feature, three hydrophobic (Hyd) features, and two hydrogen bond acceptor (HBA) features. oncotarget.comnih.gov The model demonstrated that substituents on the dibenzofuran scaffold, particularly appropriate hydrophobic and bulky groups, were key to matching the pharmacophoric features and achieving high activity. oncotarget.com
Similarly, 2D and 3D-QSAR techniques have been applied to dibenzofuran and dibenzothiophene (B1670422) derivatives to understand their inhibitory activity against matrix metalloproteinase-12 (MMP-12). tandfonline.com These studies identified that a carboxylic group, an i-propyl sulfonamido carboxylic acid function, and the dibenzofuran moiety itself were significant contributors to the inhibitory action. tandfonline.com The models highlighted the importance of steric and hydrophobic groups near the furan ring for enhanced activity. tandfonline.com Another approach, using docking-based Comparative Molecular Field Analysis (CoMFA), has been employed to predict the binding affinities of polychlorinated dibenzofurans (PCDFs) to the aryl hydrocarbon receptor (AhR), yielding statistically reliable QSAR models. nih.gov
These models serve as valuable predictive tools, enabling the virtual screening and rational design of novel, potent, and selective dibenzofuran-based compounds before their synthesis, thus saving time and resources. oncotarget.comoncotarget.com
| Pharmacophore Feature | Count | Role in Binding Activity |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | 2 | Interacts with key residues in the active site, such as Ser 516, Ala 517, and Gln 559. oncotarget.com |
| Hydrophobic (Hyd) | 3 | Points towards hydrophobic residues like Ala517 and Ile 519, contributing to stable binding. oncotarget.com |
| Ring Aromatic (RA) | 1 | Orients to interact with residues like Gln 559. oncotarget.com |
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is crucial for understanding the molecular basis of a ligand's biological activity by elucidating specific interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. acs.org
For the dibenzofuran scaffold, molecular docking has been extensively used to explore its interactions with various biological targets. Docking simulations of dibenzofuran derivatives into the active site of the PTP-MEG2 enzyme revealed that these inhibitors form extensive interactions with key residues in several loops, including the P-loop (residues 514–521) and Q-loop (residues 558–564). oncotarget.com These simulations can explain the potency and selectivity of specific compounds by identifying unique interactions within the binding pocket. oncotarget.comnih.govoncotarget.com
In another context, docking studies on polychlorinated dibenzofurans (PCDFs) with the androgen receptor showed that these molecules could mimic the binding modes of natural ligands. nih.gov The stability of the resulting receptor-ligand complexes was attributed to a combination of electrostatic, van der Waals, pi-effect, and hydrophobic interactions. nih.gov Similarly, studies on dibenzofuranylethylamines as agonists for 5-HT2A and 5-HT2C receptors used docking to explain selectivity. The models revealed that a single amino acid difference (Ala vs. Ser) between the two receptor subtypes was sufficient to alter π-π stacking and hydrogen bonding with the dibenzofuran core, leading to selective binding. acs.org
A study involving a Schiff base derived from this compound and salicylaldehyde (B1680747), and its subsequent oxidovanadium complexes, utilized molecular docking to investigate interactions with DNA and Bovine Serum Albumin (BSA). researchgate.netresearchgate.net The results confirmed an intercalative mode of binding with DNA and identified strong binding affinity with the BSA protein, which was consistent with experimental spectroscopic data. researchgate.netresearchgate.net
| Dibenzofuran Derivative Type | Biological Target | Key Interactions Observed | Reference |
|---|---|---|---|
| PTP-MEG2 Inhibitors | PTP-MEG2 Enzyme | Hydrogen bonds with Ser 516, Ala 517; Hydrophobic interactions with Ile 519, Arg521. oncotarget.com | oncotarget.comnih.gov |
| Polychlorinated Dibenzofurans (PCDFs) | Androgen Receptor | Electrostatic, van der Waals, pi-effect, and hydrophobic interactions. nih.gov | nih.gov |
| Dibenzofuranylethylamines | 5-HT2A/2C Receptors | Ionic bonds, hydrogen bonds, and π–π stacking interactions. acs.org | acs.org |
| Oxidovanadium(V/IV) complex of a this compound Schiff base | DNA / Bovine Serum Albumin (BSA) | Intercalation with DNA; Static quenching interaction with BSA. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| MMP-12 Inhibitors | MMP-12 Enzyme | Binding with catalytic Zn2+ ion; Stable binding at the S1' pocket. tandfonline.com | tandfonline.com |
Mechanistic Investigations of Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), is a fundamental tool for investigating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most plausible reaction pathways and understand the kinetics and thermodynamics of a transformation.
Mechanistic studies involving the dibenzofuran core have explored both its formation and its synthetic modification. Quantum chemical calculations have been used to delineate the formation mechanisms of dibenzofuran from precursors like phenanthrene, fluorene (B118485), and anthracene (B1667546) under partial oxidation conditions. mdpi.comnih.gov These studies identify multi-step reaction pathways involving elementary reactions such as radical addition, ring-opening, cyclization, and elimination. mdpi.com For example, the reaction of fluorene with a hydroxyl radical to form dibenzofuran is shown to be both kinetically and thermodynamically feasible, with calculated activation enthalpies for the elementary steps being relatively low. mdpi.com
Further studies have investigated the low-temperature oxidation mechanism of dibenzofuran itself. nih.gov DFT calculations showed that the initial reaction with molecular oxygen forms a peroxy radical, which can then undergo several rearrangements. The lowest energy pathway involves rearrangement to a 1,1-dioxadibenzofuran radical, with a calculated barrier of 24.2 kcal/mol. nih.gov Such studies are critical for understanding the environmental fate and combustion chemistry of dibenzofurans. mdpi.comnih.gov
In the context of synthesis, the reaction to form derivatives of this compound can also be studied mechanistically. For instance, the synthesis of a Schiff base from this compound and an aldehyde proceeds via a nucleophilic addition-elimination (condensation) mechanism. researchgate.netresearchgate.net In this reaction, the lone pair of electrons on the amino nitrogen of the dibenzofuran attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent elimination of a water molecule to form the final imine product. Computational modeling can be used to calculate the energy profile of this pathway, identifying the transition states for the addition and elimination steps.
| Reaction Type | Precursor(s) / Reactant(s) | Product(s) | Computational Method | Key Findings | Reference |
|---|---|---|---|---|---|
| Formation (Oxidation) | Fluorene + Hydroxyl Radical | Dibenzofuran + Methyl Radical | DFT | Kinetically and thermodynamically feasible pathway with low activation enthalpies. mdpi.com | mdpi.com |
| Formation (Oxidation) | Anthracene + Oxidant | Dibenzofuran / Dibenzo-p-dioxin | DFT, CVT/SCT | Water plays a catalytic role, lowering reaction barriers. nih.gov | nih.gov |
| Oxidation/Degradation | Dibenzofuran + O2 | 1-Dibenzofuranylperoxy radical, Dibenzofuran quinone | DFT | Identified multiple rearrangement pathways with varying energy barriers. nih.gov | nih.gov |
| Reduction | Dibenzofuran + H/H2 | Hydrogenated intermediates | DFT | Bimolecular reaction with H or H2 has a lower barrier than unimolecular C-O scission. acs.org | acs.org |
| Synthesis (Condensation) | This compound + Salicylaldehyde | Schiff Base Ligand | (Implied) DFT for property calculation | Typical condensation reaction used for synthesis. researchgate.net | researchgate.netresearchgate.net |
Advanced Research Applications of 3 Aminodibenzo B,d Furan 2 Ol Derivatives
Catalysis and Ligand Design
The inherent features of the 3-aminodibenzo[b,d]furan-2-ol scaffold make it an excellent candidate for the development of novel catalysts and ligands. The strategic placement of amino and hydroxyl groups on the rigid dibenzofuran (B1670420) framework allows for the creation of well-defined coordination environments for metal centers, influencing their catalytic activity and selectivity.
Development of Multidentate Ligands Utilizing the Aminohydroxydibenzofuran Scaffold
The aminohydroxydibenzofuran moiety serves as a foundational structure for the synthesis of multidentate ligands, which can form multiple coordination bonds with a central metal ion. savemyexams.comsavemyexams.combritannica.com These ligands, often classified as bidentate or polydentate, create chelate complexes that are typically more stable than those formed with monodentate ligands. britannica.com The rigid dibenzofuran backbone enforces a specific geometry on the coordinating atoms, a crucial factor in designing catalysts with high selectivity.
A notable example involves the synthesis of a tridentate Schiff base ligand, (Z)-3-((2-hydroxybenzylidene)amino)dibenzo[b,d]furan-2-ol, derived from the condensation of this compound with salicylaldehyde (B1680747). researchgate.net This O^N^O-type ligand provides a well-defined coordination pocket for metal ions, demonstrating the modularity of the aminohydroxydibenzofuran scaffold in creating complex ligand architectures. researchgate.net The topology of such multifunctional ligands provides intrinsically well-defined coordination geometries, which can lead to fascinating reactivity and electronic properties in their metal complexes. rsc.org
Coordination Chemistry with Transition Metals (e.g., Vanadium, Rhodium, Palladium) for Catalytic Systems
The aminohydroxydibenzofuran scaffold and its derivatives have been successfully employed to create complexes with a variety of transition metals, leading to catalytically active systems. libretexts.orghawaii.edu The choice of metal and the ligand's electronic and steric properties are pivotal in tuning the catalyst's performance. units.it
Vanadium: Oxidovanadium(IV) and dioxidovanadium(V) complexes have been synthesized using Schiff base ligands derived from this compound. researchgate.neteurjchem.com For instance, mononuclear oxidovanadium complexes have been successfully synthesized with high yields using [VO(acac)2] as a precursor. researchgate.net These complexes have shown potential in various catalytic applications. nih.govmdpi.com
Rhodium and Palladium: The dibenzofuran framework has been incorporated into diphosphine ligands for rhodium and palladium catalysis. ucc.iersc.orgnih.gov For example, the diphosphine 4,6-bis(3-diisopropylphosphinophenyl)dibenzofuran has been studied for its potential as a trans-chelating ligand in rhodium(I) and palladium(II) coordination complexes. nih.gov While it binds in a cis fashion in a rhodium norbornadiene complex, it adopts a trans coordination geometry in bis(acetonitrile) complexes of both rhodium and palladium. nih.gov This flexibility highlights the nuanced coordination behavior of these ligands. Palladium-catalyzed C-H activation and C-O cyclization reactions have also been developed for the synthesis of substituted dibenzofurans. acs.org
| Metal | Ligand Type | Application | Reference |
|---|---|---|---|
| Vanadium | Schiff base (O^N^O) | Oxidation reactions, Bromoperoxidase mimicry | researchgate.net |
| Rhodium | Diphosphine | Asymmetric conjugate additions, C-C bond formation | ucc.ie |
| Palladium | Diphosphine, Diazafluorene | C-H activation, C-O cyclization, Cross-coupling reactions | ucc.ieacs.org |
Rational Design and Optimization of Catalyst Scaffolds for Enhanced Reactivity and Selectivity
The rational design of catalyst scaffolds is crucial for achieving high reactivity and selectivity. mdpi.com The dibenzofuran framework offers a rigid and tunable platform for this purpose. By modifying the substituents on the dibenzofuran core or altering the coordinating groups, researchers can fine-tune the steric and electronic environment around the metal center.
For instance, in the context of oxidovanadium complexes, the introduction of co-ligands like 8-hydroxyquinoline (B1678124) and 1,10-phenanthroline (B135089) to the [VO(L1)] core (where L1 is the Schiff base derived from this compound) significantly influences the properties and catalytic activity of the resulting complexes. researchgate.net Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structures of these complexes, aiding in the rational design of more efficient catalysts. nih.govmdpi.com
Exploration of Intramolecular Proton Relays and Cooperative Effects in Catalytic Systems
The secondary coordination sphere, which encompasses the part of the ligand not directly bonded to the metal, plays a critical role in catalysis. osti.gov The aminohydroxydibenzofuran scaffold is particularly well-suited for creating systems with intramolecular proton relays. The hydroxyl group, for example, can act as a proton donor or acceptor, facilitating proton-coupled electron transfer (PCET) processes, which are essential in many catalytic cycles. osti.gov
These intramolecular proton relays can significantly enhance reaction rates by providing a high effective local concentration of protons. osti.gov This concept has been explored in various catalytic systems, including those for water oxidation and hydrogen evolution, where managing proton movement is key to efficiency. osti.govsnnu.edu.cn The strategic placement of acidic or basic functionalities on the dibenzofuran backbone can create a microenvironment that mimics the active sites of enzymes.
Innovations in Bioorthogonal Catalysis utilizing Dibenzo[b,d]furan Scaffolds
Bioorthogonal catalysis involves chemical reactions that can occur in living systems without interfering with native biochemical processes. rsc.org This field has seen significant advancements through the development of novel catalyst scaffolds. researchgate.net While direct applications of this compound in bioorthogonal catalysis are still an emerging area, the principles of scaffold design are highly relevant.
The development of transition metal catalysts for bioorthogonal reactions often focuses on creating catalysts that are stable and active in aqueous environments. nih.govnih.gov The dibenzofuran scaffold, with its inherent stability and the potential for functionalization to enhance water solubility, presents a promising platform for future research in this area. For example, palladium-based catalysts have been encapsulated in biocompatible polymers for in vivo applications, demonstrating the potential for complex scaffolds in targeted drug activation. nih.gov
Research into Enzymatic Mimicry for Catalytic Processes (e.g., bromoperoxidase activity)
The design of synthetic molecules that mimic the function of enzymes is a major goal in catalysis research. Vanadium-dependent haloperoxidases, such as bromoperoxidase, are enzymes that catalyze the oxidation of halides. researchgate.net The active site of these enzymes often features a vanadium(V) center in a specific coordination environment.
Complexes derived from this compound have shown promise in mimicking the activity of these enzymes. Specifically, oxidovanadium complexes with a tridentate Schiff base ligand derived from this scaffold have been shown to exhibit bromoperoxidase activity, demonstrating high conversion rates and selectivity. researchgate.net This biomimetic approach, where the synthetic complex structurally and functionally resembles the active site of an enzyme, is a powerful strategy for developing new and efficient catalysts for a range of transformations. acs.org
Materials Science and Optoelectronics
The inherent electronic properties and structural rigidity of the dibenzofuran moiety make it an attractive building block for functional organic materials. Researchers have leveraged these characteristics to design sophisticated materials for optoelectronic devices and sensors.
The dibenzofuran core serves as an excellent component in the architecture of π-conjugated systems, which are fundamental to many organic electronic devices. The extended π-system across the fused rings facilitates charge transport, a critical property for materials used in organic light-emitting diodes (OLEDs), solar cells, and electrochromic devices.
A molecular engineering strategy has been employed to develop oligomer-based hole transport materials (HTMs) by incorporating p-methoxyaniline-substituted dibenzofurans as a π-bridge. mdpi.com A series of these HTMs, named mDBF, bDBF, and tDBF, were synthesized to investigate how extending the π-conjugated system impacts material properties and device efficiency. mdpi.com As the π-conjugation was extended by increasing the number of dibenzofuran units, the materials exhibited deepened HOMO energy levels, significantly enhanced thermal stability, and higher hole mobility. mdpi.com The doped tDBF derivative, with the most extended conjugation, achieved the highest hole mobility of 9.1 × 10⁻³ cm² V⁻¹ s⁻¹. mdpi.com These improved properties led to a champion power conversion efficiency of 19.46% in flexible perovskite solar cells using the tDBF-based HTM. mdpi.com
Table 1: Properties of Dibenzofuran-Based Hole Transport Materials
| Compound | HOMO Level (eV) | LUMO Level (eV) | Thermal Stability (Td, °C) | Hole Mobility (cm² V⁻¹ s⁻¹) |
|---|---|---|---|---|
| mDBF | -5.13 | -2.00 | 416 | 1.1 x 10⁻³ |
| bDBF | -5.14 | -2.03 | 468 | 4.9 x 10⁻³ |
| tDBF | -5.15 | -2.05 | 511 | 9.1 x 10⁻³ |
Data sourced from studies on oligomer HTMs for perovskite solar cells. mdpi.com
Furthermore, dibenzofuran has been hybridized with other heterocycles like thiophene (B33073) to create novel π-conjugated polymers. researchgate.net These materials exhibit promising electrochromic performance, with moderate to high optical contrasts (20-70%), high colouration efficiencies (170-370 cm² C⁻¹), and favorable switching times (0.8-9.4 s), making them suitable for display applications. researchgate.net The substitution pattern on the dibenzofuran core is also critical. Studies on carbazole-dibenzofuran derivatives for blue phosphorescent OLEDs revealed that modifying the substitution positions of the carbazole (B46965) units on the dibenzofuran framework allowed for the maintenance of high triplet energy (over 2.95 eV), a key factor for efficient device performance. mdpi.com
Beyond device performance, dibenzofuran derivatives are integrated into materials designed for specific functions like chemical sensing. The electron-rich nature of the fused furan (B31954) ring system makes these molecules inherently fluorescent and sensitive to their electronic environment. chemisgroup.us This property is harnessed to create chemosensors, which are molecules that signal the presence of a specific analyte, often through a change in fluorescence. chemisgroup.us
Chemosensors based on related benzofuran (B130515) and naphthofuran structures have demonstrated the viability of this approach. chemisgroup.us These sensors typically operate via a "turn-off" mechanism, where the fluorescence of the sensor molecule is quenched upon binding to a metal ion. chemisgroup.us This quenching can be due to the paramagnetic nature of the ion or charge transfer between the sensor and the ion. chemisgroup.us For example, naphthofuran-functionalized naphthalimide has been developed as a selective chemosensor for toxic Hg²⁺ ions, exhibiting a "turn-off" response with a low detection limit of 4.7 x 10⁻⁷ M. chemisgroup.us Similarly, benzofuran-based chemosensors have been designed for the sensitive detection of Fe³⁺ and Al³⁺ ions. chemisgroup.us The presence of the oxygen atom and the extended π-system in the dibenzofuran skeleton makes it an excellent candidate for such interactions with electron-deficient metal ions, paving the way for the development of highly selective and sensitive chemical sensors. chemisgroup.us
Chemical Biology Research Methodologies
In chemical biology, the 3-aminodibenzofuran-2-ol scaffold is utilized as a starting point for designing complex molecules with specific biological functions. Methodologies such as molecular hybridization and structure-activity relationship studies are key to unlocking the therapeutic and research potential of these compounds.
Molecular hybridization involves the combination of distinct pharmacophores or chemical moieties to create a new hybrid molecule with enhanced or novel biological activities. The this compound structure is well-suited for this strategy.
A prominent example is the synthesis of a tridentate Schiff base ligand, [(Z)-3-((2-hydroxybenzylidene)amino)dibenzo[b,d]furan-2-ol] (H₂L₁), through the condensation reaction of this compound with salicylaldehyde. researchgate.net This ligand, which incorporates both the dibenzofuran and salicylaldehyde motifs, was then used to synthesize a series of mononuclear oxidovanadium complexes. researchgate.net These hybrid complexes were found to bind with DNA through intercalation and also interact with the protein BSA. researchgate.net Such hybridization strategies generate novel molecular platforms whose biological activities, such as DNA interaction, protein binding, and catalytic functions like bromoperoxidase activity, can be systematically investigated. researchgate.net
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a lead compound's structure to understand how these changes affect its biological activity. While extensive SAR studies specifically on this compound are not widely published, research on the closely related benzofuran scaffold provides significant insight into the principles that govern the bioactivity of these compounds. nih.govmdpi.com
SAR studies on benzofuran derivatives have revealed that substitutions at the C-2 position are often crucial for cytotoxic activity against cancer cells. mdpi.com For instance, the introduction of different functional groups allows for the tuning of anticancer potency and selectivity. nih.govmdpi.com One study found that incorporating an N-phenethyl carboxamide group significantly enhanced the antiproliferative activity of a benzofuran derivative, with further enhancement achieved by a morpholinyl substitution on the N-phenethyl ring. mdpi.com This highlights how specific structural modifications can dramatically influence a compound's biological effect. mdpi.com
Table 2: Illustrative SAR Findings for Benzofuran Derivatives
| Core Structure | Substitution | Observation | Reference |
|---|---|---|---|
| Benzofuran | Ester or heterocyclic ring at C-2 | Crucial for cytotoxic activity | mdpi.com |
| Benzofuran | N-phenethyl carboxamide | Significantly enhances antiproliferative activity | mdpi.com |
| N-phenethyl carboxamide | Morpholinyl group at para position | Further enhances antiproliferative activity | mdpi.com |
SAR is also used to mitigate undesirable properties. For example, in work on diaminofluorene (B97380) and diaminocarbazole derivatives, which are structurally similar aromatic amines, SAR studies were used to address mutagenicity concerns. nih.gov By introducing proper alkyl substitutions at key positions, researchers could design potent antiviral inhibitors that were free from mutagenic effects. nih.gov These examples demonstrate the power of SAR studies to rationally design safer and more effective molecules based on scaffolds like this compound for therapeutic applications.
Future Directions and Emerging Research Avenues
Exploration of Novel and Efficient Synthetic Routes
The development of efficient and versatile synthetic methodologies is paramount for unlocking the full potential of 3-Aminodibenzo[b,d]furan-2-ol. Current synthetic strategies for dibenzofuran (B1670420) cores often involve multi-step processes that can be resource-intensive and may offer limited control over regioselectivity. Future research is anticipated to focus on the development of more streamlined and atom-economical synthetic routes.
One promising direction is the application of transition-metal-catalyzed cross-coupling reactions. Methodologies such as palladium-catalyzed C-H activation and cyclization could offer a direct and efficient means to construct the dibenzofuran scaffold. digitellinc.com Research into one-pot synthesis protocols, combining multiple reaction steps into a single operation, would further enhance the efficiency and sustainability of producing this compound and its derivatives. organic-chemistry.org The exploration of novel catalytic systems, potentially utilizing more abundant and less toxic metals, will also be a key area of investigation.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Palladium-Catalyzed C-H Activation | High efficiency, regioselectivity | Optimization of reaction conditions, catalyst design |
| One-Pot Synthesis | Reduced waste, time, and cost | Development of compatible reaction sequences |
| Novel Metal Catalysis | Sustainability, cost-effectiveness | Exploration of earth-abundant metal catalysts |
Integration of Advanced Computational Modeling for Predictive Material and Catalyst Design
Computational chemistry offers a powerful toolkit for accelerating the discovery and design of new materials and catalysts. The integration of advanced computational modeling, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, properties, and reactivity of this compound. nih.gov
Future research will likely leverage these computational methods to:
Predict Material Properties: By simulating the electronic and optical properties of this compound and its derivatives, researchers can identify promising candidates for applications in organic electronics, such as Organic Light Emitting Diodes (OLEDs).
Guide Catalyst Design: Computational studies can elucidate the mechanism of catalytic reactions involving this compound, aiding in the rational design of more efficient and selective catalysts. nbinno.com
Understand Structure-Property Relationships: Modeling can help establish clear relationships between the molecular structure of this compound derivatives and their functional properties, guiding synthetic efforts towards molecules with desired characteristics.
Broadening the Spectrum of Catalytic Applications
The unique structural and electronic features of the aminodibenzofuran scaffold suggest its potential as a versatile ligand in catalysis. The presence of both an amino and a hydroxyl group provides multiple coordination sites for metal ions, making this compound an attractive building block for the synthesis of novel catalysts.
Future research in this area could explore:
Asymmetric Catalysis: Chiral derivatives of this compound could be developed as ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry.
Photoredox Catalysis: The aromatic dibenzofuran core may impart interesting photophysical properties, suggesting potential applications in photoredox catalysis for a variety of organic transformations.
Biomimetic Catalysis: The development of metal complexes with this compound as a ligand could lead to catalysts that mimic the function of metalloenzymes, offering green and efficient catalytic systems. nbinno.com
| Catalytic Application | Potential Role of this compound | Research Direction |
| Asymmetric Catalysis | Chiral ligand | Synthesis of enantiopure derivatives |
| Photoredox Catalysis | Photosensitizer or ligand | Investigation of photophysical properties |
| Biomimetic Catalysis | Ligand for metal complexes | Design of enzyme-mimicking catalysts |
Further Development in Advanced Materials Science for Emerging Technologies
Dibenzofuran-based materials have already shown significant promise in the field of organic electronics, particularly in the development of host materials for OLEDs. rsc.orgresearchgate.net The specific substitution pattern of this compound, with its electron-donating amino and hydroxyl groups, could lead to materials with unique electronic and photophysical properties.
Emerging research avenues in this domain include:
Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound could be investigated as host materials, emitters, or charge-transporting materials in OLEDs. The ability to tune their electronic properties through chemical modification makes them highly attractive for developing next-generation display and lighting technologies.
Organic Photovoltaics (OPVs): The electron-rich nature of the this compound scaffold suggests its potential use as a donor material in organic solar cells.
Sensors and Probes: The functional groups on the molecule could be exploited for the development of chemosensors capable of detecting specific ions or molecules through changes in their optical or electronic properties.
The systematic exploration of these future directions will be crucial in harnessing the full scientific and technological potential of this compound, paving the way for innovations in catalysis, materials science, and beyond.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 3-Aminodibenzo[b,d]furan-2-ol?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and high-resolution mass spectrometry (HRMS). For example, 1H NMR can confirm the presence of aromatic protons and the amino group, while 13C NMR identifies carbon environments in the dibenzofuran scaffold. Compare spectral data with literature values for validation . Mass spectrometry (LC-MS or HRMS) provides molecular weight confirmation and fragmentation patterns. Additional characterization via infrared spectroscopy (IR) can verify functional groups like -NH2 and -OH .
Q. What are effective purification techniques for synthesizing this compound?
- Methodological Answer : Post-synthesis, use recrystallization with polar aprotic solvents (e.g., ethanol/water mixtures) to remove impurities. For complex mixtures, employ column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Monitor purity via thin-layer chromatography (TLC) and confirm final purity (>95%) using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Prioritize NMR (1H, 13C, and DEPT-135) to map the aromatic core and substituents. UV-Vis spectroscopy can assess π-π* transitions in the dibenzofuran system. Infrared (IR) spectroscopy identifies functional groups (e.g., -NH2 stretching at ~3400 cm⁻¹). For absolute confirmation, use X-ray crystallography if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictions in yield and purity when synthesizing this compound derivatives?
- Methodological Answer : Optimize reaction conditions by varying temperature, solvent (e.g., THF vs. DMF), and catalyst loading. For example, highlights that refluxing in THF with HCl improves yield compared to room-temperature reactions. Use in situ monitoring (e.g., TLC or inline FTIR) to identify intermediate formation and adjust reaction times. Purify crude products via preparative HPLC if column chromatography fails to resolve impurities .
Q. How to design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing by storing the compound at 40°C/75% relative humidity (ICH guidelines). Analyze degradation products using HPLC-MS and track changes in purity over time. For long-term storage, keep the compound under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Thermal stability can be assessed via differential scanning calorimetry (DSC) .
Q. What experimental strategies evaluate the reactivity of the amino group in this compound?
- Methodological Answer : Perform selective functionalization reactions, such as acylation (using acetyl chloride) or diazotization followed by Sandmeyer reactions. Monitor reaction progress via TLC and characterize products using NMR and HRMS. Kinetic studies under varying pH and solvent conditions (e.g., aqueous vs. anhydrous) can elucidate the amino group’s nucleophilicity .
Q. How to assess this compound’s potential as a pharmacophore in drug discovery?
- Methodological Answer : Screen for biological activity using receptor-binding assays (e.g., adenosine A2A receptor antagonism, as in ). Pair this with computational studies: perform molecular docking (AutoDock Vina) to predict binding modes and density functional theory (DFT) calculations to analyze electronic properties. Synthesize analogs with modified substituents (e.g., halogenation) to establish structure-activity relationships (SAR) .
Data Contradiction and Conflict Analysis
Q. How to address discrepancies in reported synthetic yields of this compound analogs?
- Methodological Answer : Compare reaction protocols for variables like solvent polarity, catalyst type, and workup procedures. For instance, shows that HCl concentration impacts purity (83% vs. 76% in different steps). Reproduce reactions under controlled conditions, and use design-of-experiment (DoE) software to identify critical factors. Validate results statistically (e.g., ANOVA) to distinguish systematic vs. random errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
